molecular formula C13H14O B14350434 3-Ethyl-2-phenylcyclopent-2-en-1-one CAS No. 96405-94-6

3-Ethyl-2-phenylcyclopent-2-en-1-one

Katalognummer: B14350434
CAS-Nummer: 96405-94-6
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: QLJOZOBEBPRQPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-2-phenylcyclopent-2-en-1-one is an organic compound characterized by a cyclopentene ring substituted with an ethyl group at the third position and a phenyl group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-phenylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with ethyl phenyl ketone under acidic conditions to form the desired product. Another method includes the use of Grignard reagents, where ethyl magnesium bromide reacts with phenyl cyclopentenone to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-2-phenylcyclopent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid, while reduction could produce 3-ethyl-2-phenylcyclopentanol.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-2-phenylcyclopent-2-en-1-one has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of fragrances, flavors, and specialty chemicals.

Wirkmechanismus

The mechanism by which 3-Ethyl-2-phenylcyclopent-2-en-1-one exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopent-2-en-1-one: Lacks the ethyl and phenyl substitutions, making it less complex.

    2-Phenylcyclopent-2-en-1-one: Similar structure but without the ethyl group.

    3-Ethylcyclopent-2-en-1-one: Similar structure but without the phenyl group.

Uniqueness

3-Ethyl-2-phenylcyclopent-2-en-1-one is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its utility in various chemical reactions and applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

96405-94-6

Molekularformel

C13H14O

Molekulargewicht

186.25 g/mol

IUPAC-Name

3-ethyl-2-phenylcyclopent-2-en-1-one

InChI

InChI=1S/C13H14O/c1-2-10-8-9-12(14)13(10)11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3

InChI-Schlüssel

QLJOZOBEBPRQPI-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=O)CC1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.